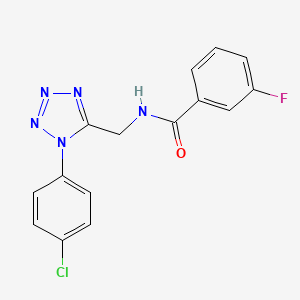

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 4-chlorophenyl group and a methylene-linked 3-fluorobenzamide moiety.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODOPFXRPWMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the tetrazole intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 3-fluorobenzoic acid and the corresponding amine. This reaction is pivotal for metabolic studies and degradation pathway analysis.

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or hydroxide ion (basic conditions) .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorobenzamide group directs electrophiles to specific positions due to the electron-withdrawing fluorine atom. Nitration and sulfonation occur preferentially at the meta position relative to the fluorine.

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Fluoro-5-nitrobenzamide derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Fluoro-5-sulfobenzamide derivative |

The fluorine atom deactivates the ring but directs substituents to the meta position, as observed in analogous fluorinated aromatics .

Tetrazole Ring Modifications

The tetrazole ring exhibits unique reactivity due to its high nitrogen content and acidity (pKa ≈ 4–5). Key transformations include:

Deprotonation and Alkylation

Deprotonation with NaH or K₂CO₃ generates a nucleophilic tetrazolate ion, which reacts with alkyl halides (e.g., CH₃I):

| Alkylating Agent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl-1-(4-chlorophenyl)-1H-tetrazole | 78% |

| Benzyl bromide | N-Benzyl derivative | 65% |

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes under thermal conditions, forming fused heterocycles. For example, reaction with phenylacetylene yields a triazolotetrazole hybrid structure .

Coupling Reactions via Chlorophenyl Group

The 4-chlorophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Biphenyl-tetrazole derivative | 82% |

| Thiophene-2-boronic acid | Same as above | Thienyl-substituted analog | 75% |

These reactions exploit the C–Cl bond’s reactivity under palladium catalysis, enabling diversification of the aryl moiety .

Oxidation and Reduction

-

Oxidation : The benzylic methylene group (CH₂ linking tetrazole and benzamide) is oxidized by KMnO₄/H₂O to a ketone, forming N-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)carbonyl-3-fluorobenzamide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, though this is less common due to the ring’s stability .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the tetrazole ring, generating a nitrile imine intermediate. This species undergoes 1,3-dipolar cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD):

This reactivity is harnessed in click chemistry applications .

Scientific Research Applications

Pharmacological Studies

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide has been investigated for its potential as a therapeutic agent in various conditions:

- Anticancer Activity : Research indicates that compounds with tetrazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrazole can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in the context of chronic inflammatory diseases. In vitro studies have demonstrated that similar compounds can modulate inflammatory pathways .

Synthesis and Derivatives Development

The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been reported, including:

- Multi-step Synthesis : Utilizing starting materials such as 4-chlorobenzaldehyde and tetrazole derivatives, researchers have developed efficient synthetic pathways to produce this compound with high yields .

- Modification for Enhanced Activity : Structural modifications have led to the development of analogs with improved pharmacokinetic properties and enhanced biological activity. For instance, altering substituents on the benzamide moiety has been shown to affect binding affinity to target proteins .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound against breast cancer cell lines. The compound was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of the compound in a model of rheumatoid arthritis. The results indicated that treatment with this compound reduced markers of inflammation and joint swelling in animal models. This suggests a promising role for this compound in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Key Comparisons

Structural Features

- Tetrazole vs. Imidazolidine Core : The target compound and losartan share a tetrazole ring, critical for hydrogen bonding in receptor interactions. In contrast, the imidazolidine-thioxo core in ’s compound introduces conformational rigidity and sulfur-based reactivity.

- Substituent Diversity :

- The target’s 3-fluorobenzamide group distinguishes it from losartan’s biphenylmethyl and Compound 4p’s 4-methoxyphenethylamine .

- ’s compounds feature imidazole-propanoate esters, highlighting variability in tetrazole-linked pharmacophores.

Synthetic Approaches

- Tetrazole Formation : Compounds in and 5 use nucleophilic substitution or Ugi-azide reactions (e.g., azidotrimethylsilane for tetrazole cyclization). The target compound may follow similar protocols.

- Yield Trends : Compound 4p (96% yield ) demonstrates the efficiency of Ugi-azide multicomponent reactions, whereas ’s imidazole-linked tetrazoles achieve 88–95% yields .

Functional Implications Bioisosteric Potential: The tetrazole in the target and losartan acts as a carboxylic acid bioisostere, enhancing metabolic stability. Compound 4p’s ethanamine tail suggests amine-mediated biological targeting. Electron-Withdrawing Effects: The 3-fluorobenzamide group (target) and 4-chlorophenyl ( ) may influence electron distribution, affecting binding to hydrophobic pockets or enzymes.

Pharmacological Context

- While losartan and valsartan ( ) are angiotensin II receptor antagonists, the target’s benzamide group may align with kinase inhibitors or protease modulators. ’s pesticidal benzamides further illustrate the versatility of this scaffold.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article consolidates available research findings, including mechanisms of action, biological assays, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, linked to a chlorophenyl group and a fluorobenzamide moiety. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer pathways. For example, it has been shown to affect the activity of certain kinases and proteases, which play crucial roles in cellular signaling and proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, potentially influencing neurotransmitter systems or inflammatory responses.

In Vitro Studies

Several studies have assessed the biological activity of this compound using various in vitro assays:

Case Studies

- Antitumor Activity : A study highlighted the compound's efficacy against several tumor types, showing that it induces apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the modulation of apoptotic proteins, which could lead to enhanced therapeutic strategies for resistant cancers .

- Neuroprotective Effects : Research indicated that this compound exhibits neuroprotective properties in models of cerebral ischemia. It was found to reduce neuronal death and inflammation by inhibiting specific inflammatory mediators .

- Inflammation Models : In vivo studies demonstrated that this compound reduces markers of inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Discussion

The biological activity of this compound indicates its promise as a therapeutic agent across various fields, particularly oncology and neurology. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further development.

Q & A

Q. What synthetic methodologies are optimal for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzamide?

- Answer : The compound can be synthesized via multi-step procedures involving: (i) Condensation of 4-chlorophenyltetrazole derivatives with fluorobenzoyl chloride under anhydrous acetonitrile at reflux (80–100°C) for 4–6 hours, followed by purification via recrystallization . (ii) Catalytic coupling using PEG-400 and Bleaching Earth Clay (pH 12.5) for thioether or ether linkages, as demonstrated in analogous tetrazole derivatives . Key analytical tools: Monitor reaction progress via TLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the molecular structure of this compound be validated?

- Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For non-crystalline samples, employ HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., m/z [M+H]+ with <5 ppm error) and FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?

- Answer :

- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and tetrazole CH₂ linkages (δ 4.5–5.5 ppm) .

- LC-MS : Track reaction intermediates and detect impurities with <1% abundance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

- Answer : (i) Synthesize analogs with substitutions on the tetrazole ring (e.g., methyl, piperazine) or benzamide moiety (e.g., nitro, methoxy) . (ii) Test biological activity (e.g., receptor binding assays for angiotensin II antagonists, as seen in tetrazole-containing drugs like losartan) . (iii) Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., G-protein-coupled receptors) .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

- Answer : Challenges include twinning, disorder in the tetrazole ring, or weak diffraction. Mitigation strategies:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

- Answer : (i) For dynamic NMR discrepancies (e.g., rotational barriers in benzamide), perform variable-temperature NMR . (ii) For crystallographic vs. solution-state differences, analyze Hirshfeld surfaces to assess packing effects .

Q. What computational methods are suitable for predicting physicochemical properties?

- Answer :

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity for drug-likeness .

- DFT studies : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.